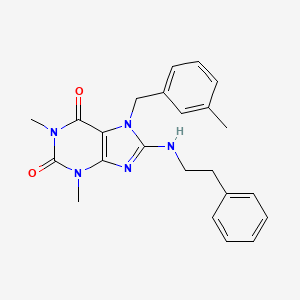

1,3-dimethyl-7-(3-methylbenzyl)-8-(phenethylamino)-1H-purine-2,6(3H,7H)-dione

Description

The compound 1,3-dimethyl-7-(3-methylbenzyl)-8-(phenethylamino)-1H-purine-2,6(3H,7H)-dione is a xanthine derivative with a purine-dione core. Key structural features include:

- 1,3-Dimethyl groups: Common in theophylline analogues, these substituents enhance metabolic stability and modulate adenosine receptor interactions.

- 7-(3-Methylbenzyl): A lipophilic arylalkyl group that may improve membrane permeability and target binding.

- 8-(Phenethylamino): A flexible amine-linked aromatic substituent, which likely influences selectivity and potency toward biological targets such as kinases or dehydrogenases.

This compound is hypothesized to exhibit inhibitory activity against enzymes like aldehyde dehydrogenase (ALDH) or dipeptidyl peptidase-4 (DPP-4), based on structural parallels with known inhibitors (e.g., NCT-501 and linagliptin ).

Properties

IUPAC Name |

1,3-dimethyl-7-[(3-methylphenyl)methyl]-8-(2-phenylethylamino)purine-2,6-dione | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H25N5O2/c1-16-8-7-11-18(14-16)15-28-19-20(26(2)23(30)27(3)21(19)29)25-22(28)24-13-12-17-9-5-4-6-10-17/h4-11,14H,12-13,15H2,1-3H3,(H,24,25) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GVRVKQNPWIUIFX-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC=C1)CN2C3=C(N=C2NCCC4=CC=CC=C4)N(C(=O)N(C3=O)C)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H25N5O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

403.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

1,3-Dimethyl-7-(3-methylbenzyl)-8-(phenethylamino)-1H-purine-2,6(3H,7H)-dione is a derivative of purine known for its potential biological activities. This compound has been studied for its anti-inflammatory, antioxidant, and phosphodiesterase (PDE) inhibitory properties, making it a candidate for therapeutic applications in respiratory diseases such as asthma.

Chemical Structure and Synthesis

The compound's structure can be described as follows:

- Molecular Formula : C17H22N4O2

- Molecular Weight : 314.39 g/mol

The synthesis of this compound typically involves multi-step reactions starting from 8-bromo derivatives of purine. The introduction of various substituents at the 7 and 8 positions is crucial for modulating its biological activity.

Anti-inflammatory Effects

Research has demonstrated that derivatives of purine compounds exhibit significant anti-inflammatory effects. Specifically, the compound has shown to reduce the expression of pro-inflammatory mediators in bronchial epithelial cells when exposed to interleukin-13 (IL-13) and transforming growth factor-beta (TGF-β). These findings suggest that it could be effective in treating conditions characterized by inflammation, such as asthma .

Phosphodiesterase Inhibition

The compound acts as a pan-PDE inhibitor, targeting several isoenzymes including PDE4B and PDE7A. The inhibition of these enzymes is particularly relevant in the context of asthma management, as it can lead to bronchodilation and reduced airway inflammation. The IC50 values for PDE4B and PDE7A inhibition have been reported to be in the micromolar range, indicating moderate potency .

| Compound | PDE4B IC50 (µM) | PDE7A IC50 (µM) |

|---|---|---|

| 1 | 71.19 | 67.11 |

| 2 | >200 | Not reported |

Antioxidant Activity

Additionally, the compound exhibits antioxidant properties which can help mitigate oxidative stress associated with chronic inflammatory diseases. This activity is attributed to its ability to scavenge free radicals and enhance cellular defense mechanisms .

Case Studies

Several studies have highlighted the biological efficacy of similar compounds derived from purine structures:

- Asthma Models : In vitro studies using human bronchial epithelial cells demonstrated that treatment with this compound significantly reduced IL-13-induced inflammation markers. This supports its potential role in managing asthma symptoms through dual anti-inflammatory and PDE inhibitory actions .

- Antioxidant Studies : Research indicated that compounds with similar structures showed enhanced antioxidant activity compared to standard antioxidants like vitamin C. This suggests a promising avenue for further exploration in oxidative stress-related conditions .

Comparison with Similar Compounds

Comparison with Structural Analogues

Substituent Variations at Position 8

Modifications at the 8-position significantly alter pharmacological properties. Below is a comparative analysis:

Key Observations :

- Phenethylamino vs. Benzylamino: The phenethyl group’s extended chain may enhance binding pocket penetration compared to the rigid benzyl group .

- Amino vs. Oxy-Linked Groups: Amino substituents (e.g., phenethylamino) enable hydrogen bonding, while oxy-linked groups (e.g., piperidinyloxy in NCT-501) may prioritize steric interactions .

Substituent Variations at Position 7

The 7-position influences lipophilicity and target engagement:

Table 2: 7-Substituent Comparisons

Key Observations :

- 3-Methylbenzyl vs.

Physicochemical Properties :

Preparation Methods

Synthesis of 1,3-Dimethyl-8-Bromo-7-(3-Methylbenzyl)-3,7-Dihydro-1H-Purine-2,6-Dione

Starting Material : 8-Bromo-1,3-dimethyl-3,7-dihydro-1H-purine-2,6-dione (8-BrTHEO).

Alkylation at Position 7 :

- Reagents : 3-Methylbenzyl bromide, potassium carbonate (K₂CO₃), tetrabutylammonium bromide (TEBA).

- Solvent : Acetone or N-methyl-2-pyrrolidone (NMP).

- Conditions : Reflux at 50–60°C for 6–8 hours.

- Mechanism : Base-mediated SN2 alkylation, where K₂CO₃ deprotonates the N7 position, enabling nucleophilic attack by the 3-methylbenzyl bromide.

- Yield : 89–94%.

Characterization :

Substitution of Bromine at Position 8 with Phenethylamine

Reaction Setup :

- Reagents : Phenethylamine, 2-methoxyethanol.

- Conditions : Reflux at 120°C for 12–16 hours under nitrogen.

- Mechanism : Nucleophilic aromatic substitution (SNAr), facilitated by the electron-withdrawing purine ring and polar aprotic solvent.

Yield : 72–78%.

Purification : Recrystallization from toluene or ethyl acetate/hexane mixtures.

Characterization :

- ¹H NMR (500 MHz, DMSO-d₆) : δ 7.25–7.15 (m, 5H, phenyl H), 4.58 (s, 2H, benzyl CH₂), 3.45 (t, 2H, J = 6.5 Hz, NHCH₂), 2.80 (t, 2H, J = 6.5 Hz, CH₂Ph), 2.31 (s, 3H, aryl-CH₃).

- LC-MS (m/z) : 438.2 [M+H]⁺.

Alternative Synthetic Routes and Comparative Analysis

One-Pot Alkylation-Chlorination-Amination

A patented approach for analogous purine derivatives involves:

- Alkylation : 3-Methylxanthine + 3-methylbenzyl bromide → 7-substituted intermediate.

- Chlorination : N-Chlorosuccinimide (NCS) in dimethylformamide (DMF) introduces Cl at position 8.

- Amination : Phenethylamine displaces Cl under mild conditions.

Advantages : Reduced purification steps; Yield : 68–75%.

Microwave-Assisted Amination

Conditions : Phenethylamine, DMSO, 100°C, microwave irradiation (300 W, 30 min).

Outcome : 20% reduction in reaction time with comparable yield (70%).

Critical Reaction Parameters

Solvent and Base Selection

| Parameter | Optimal Choice | Effect on Yield |

|---|---|---|

| Solvent | NMP or 2-methoxyethanol | Maximizes solubility of intermediates |

| Base | K₂CO₃ | Enhances N7 deprotonation |

Polar aprotic solvents stabilize transition states in alkylation and amination, while weak bases prevent side reactions.

Temperature and Time

- Alkylation : >50°C ensures complete conversion; lower temperatures result in unreacted starting material.

- Amination : Prolonged reflux (12+ hours) is necessary for full substitution due to the steric hindrance at position 8.

Scalability and Industrial Considerations

Challenges :

- Purification : Column chromatography is avoided in favor of recrystallization for cost-effectiveness.

- Byproducts : Over-alkylation at N1/N3 is mitigated by using stoichiometric 3-methylbenzyl bromide.

Patent Insights :

- A scalable process reported 85% overall yield for a similar derivative using continuous flow reactors.

Q & A

Q. What are the established synthetic routes for 1,3-dimethyl-7-(3-methylbenzyl)-8-(phenethylamino)-1H-purine-2,6(3H,7H)-dione, and how can reaction conditions be optimized?

The synthesis typically involves multi-step nucleophilic substitution and alkylation reactions. A common approach includes:

- Step 1 : Alkylation of the purine core at the 7-position using 3-methylbenzyl halides under basic conditions (e.g., K₂CO₃ in DMF at 60°C) .

- Step 2 : Introduction of the phenethylamino group at the 8-position via nucleophilic displacement of a bromine or chlorine substituent, often requiring anhydrous solvents (e.g., THF) and catalysts like DBU .

- Step 3 : Purification via column chromatography (silica gel, eluent: CH₂Cl₂/MeOH gradients) to isolate the target compound.

Optimization focuses on solvent choice, temperature control (e.g., 50–70°C for Step 2), and catalyst selection to improve yields (reported 40–60% in similar purine derivatives) .

Q. Which spectroscopic and chromatographic methods are most reliable for characterizing this compound?

- NMR (¹H/¹³C) : Confirm regiochemistry of substitutions (e.g., 7-benzyl vs. 8-amino groups) via chemical shifts: aromatic protons (δ 7.1–7.4 ppm), methyl groups (δ 2.3–3.1 ppm), and carbonyl signals (δ 160–170 ppm) .

- FTIR : Validate functional groups (e.g., C=O stretches at 1650–1700 cm⁻¹, N-H bends at 1500–1600 cm⁻¹) .

- Mass Spectrometry (ESI-MS) : Confirm molecular weight (calc. ~465.5 g/mol) and fragmentation patterns (e.g., loss of phenethylamine moiety) .

- HPLC-PDA : Assess purity (>95%) using C18 columns and acetonitrile/water mobile phases .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported biological activity data for this compound?

Discrepancies in activity (e.g., varying IC₅₀ values in kinase assays) may arise from:

- Experimental variability : Standardize assay conditions (e.g., ATP concentration, pH) and use internal controls (e.g., staurosporine for kinase inhibition) .

- Structural analogs : Compare activity of derivatives (e.g., 8-cyclohexylamino vs. 8-phenethylamino) to isolate substituent effects .

- Off-target interactions : Perform selectivity profiling using panels of related enzymes (e.g., kinase family screens) .

Q. What computational strategies are effective for predicting target interactions and optimizing binding affinity?

- Molecular Docking : Use AutoDock Vina or Schrödinger Suite to model interactions with adenosine receptors (e.g., A₂A) or kinases (e.g., CDK2). Focus on hydrogen bonding (e.g., purine N7 with Thr168 in CDK2) and hydrophobic packing of the 3-methylbenzyl group .

- QSAR Modeling : Train models on purine derivatives with known IC₅₀ values to predict modifications (e.g., replacing phenethylamino with morpholinoethyl) for improved potency .

- MD Simulations : Assess binding stability (e.g., RMSD < 2 Å over 100 ns) to prioritize candidates .

Q. How should researchers design experiments to assess metabolic stability and degradation pathways?

- In vitro Metabolism : Incubate with liver microsomes (human/rat) and monitor degradation via LC-MS/MS. Identify metabolites (e.g., N-demethylation at position 1 or 3) .

- Forced Degradation Studies : Expose to oxidative (H₂O₂), acidic (0.1 M HCl), and basic (0.1 M NaOH) conditions. Track degradation products to inform formulation strategies .

Q. What strategies are recommended for elucidating structure-activity relationships (SAR) in this compound class?

- Analog Synthesis : Systematically vary substituents (e.g., 3-methylbenzyl → 4-fluorobenzyl; phenethylamino → cyclohexylamino) .

- Biological Testing : Measure activity in dose-response assays (e.g., cAMP modulation for A₂A receptor ligands) .

- 3D Pharmacophore Modeling : Map essential features (e.g., hydrogen bond acceptors at C2/C6) to guide design .

Q. What experimental controls are critical when evaluating enzymatic inhibition data?

- Negative Controls : Use DMSO vehicle and inactive analogs (e.g., 8-unsubstituted purine) to rule out solvent/artifacts .

- Positive Controls : Include known inhibitors (e.g., theophylline for phosphodiesterases) to validate assay conditions .

- Counter-Screens : Test against unrelated enzymes (e.g., proteases) to confirm specificity .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.